molecular formula C22H27ClN2O2 B11338237 N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide

Cat. No.: B11338237
M. Wt: 386.9 g/mol
InChI Key: JFFKKIAXJUDTMM-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide is a complex organic compound with a unique structure that includes an azepane ring, a chlorophenyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the azepane ring, followed by the introduction of the chlorophenyl group through a substitution reaction. The final step involves the formation of the phenoxyacetamide moiety via a condensation reaction with phenoxyacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide: Similar structure but with different substituents.

    2-(azepan-1-yl)ethyl methacrylate: Contains the azepane ring but different functional groups.

Uniqueness

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide is a synthetic compound characterized by its complex structure, which includes an azepane ring, a chlorophenyl group, and a phenoxyacetamide moiety. This combination suggests potential for diverse biological activities, particularly in the modulation of various cellular targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical properties of this compound are as follows:

PropertyValue
Molecular Weight437.41 g/mol
Molecular FormulaC23H29ClN2O2
LogP4.7772
LogD4.4539
Polar Surface Area35.345 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

These properties indicate that the compound is lipophilic, which may enhance its ability to cross cell membranes and interact with intracellular targets.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. Similar compounds have shown effectiveness in targeting glycine transporters (GlyT1), suggesting that this compound may exhibit similar inhibitory effects on neurotransmitter transporters .
  • Receptor Modulation : Given its structural complexity, it may interact with various receptors, potentially modulating signaling pathways related to inflammation and cancer .
  • Antimicrobial Activity : The presence of a chlorophenyl group suggests potential antimicrobial properties, as compounds with similar structures have demonstrated efficacy against bacterial infections by inhibiting bacterial enzymes .

Case Studies

Several studies have explored compounds structurally related to this compound:

  • GlyT1 Inhibitors : A study focused on azepane derivatives found that modifications to the piperidine ring enhanced potency against GlyT1, indicating that similar modifications in this compound could yield significant biological effects .
  • Urease Inhibition : Research on acetamide derivatives showed promising urease inhibition activities, which could be relevant for developing treatments for urinary tract infections . This suggests that this compound might also exhibit similar properties.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

  • Absorption : Preliminary data suggest that compounds with high lipophilicity have better absorption rates due to their ability to penetrate lipid membranes .
  • Metabolism : It is essential to conduct studies to determine how this compound is metabolized in vivo, particularly regarding potential toxic metabolites.

Properties

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C22H27ClN2O2/c23-20-13-7-6-12-19(20)21(25-14-8-1-2-9-15-25)16-24-22(26)17-27-18-10-4-3-5-11-18/h3-7,10-13,21H,1-2,8-9,14-17H2,(H,24,26)

InChI Key

JFFKKIAXJUDTMM-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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